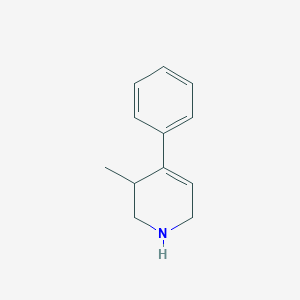
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which induces symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound has been extensively studied for its neurotoxic effects and its use in creating animal models of Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
Mechanism of Action
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Phenylacetone: A precursor in the synthesis of this compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific neurotoxic effects and its ability to selectively destroy dopaminergic neurons, making it a valuable tool in Parkinson’s disease research .
Properties
CAS No. |
13299-58-6 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
InChI Key |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



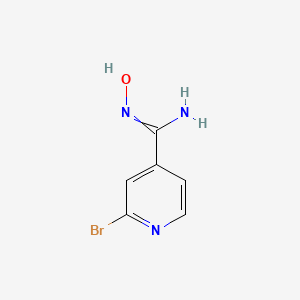
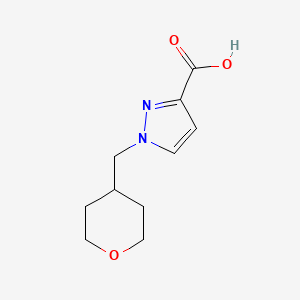
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)


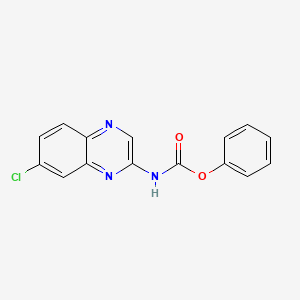
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
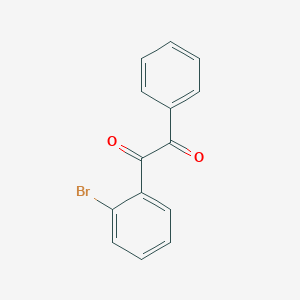

![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
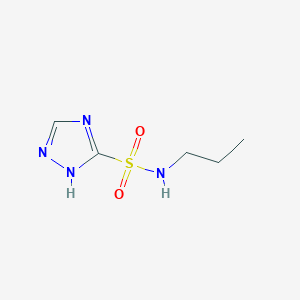
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
